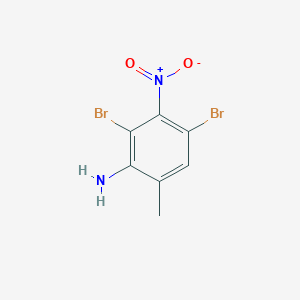

2,4-Dibromo-6-methyl-3-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dibromo-6-methyl-3-nitroaniline is an organic compound with the molecular formula C7H6Br2N2O2 It is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methyl-3-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2,4-dibromo-6-methylaniline, undergoes nitration to introduce the nitro group.

Bromination: The nitrated product is then subjected to bromination to introduce the bromine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-6-methyl-3-nitroaniline can undergo various chemical reactions, including:

Biologische Aktivität

2,4-Dibromo-6-methyl-3-nitroaniline (CAS No. 117824-53-0) is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and toxicity profiles.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms, a methyl group, and a nitro group. Its molecular formula is C7H6Br2N2O2. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes. This interaction can lead to the formation of reactive intermediates, which may contribute to oxidative stress in cells.

- Cellular Signaling Modulation : It influences cellular signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. By modulating these pathways, the compound can affect gene expression and cellular metabolism.

- Apoptosis Induction : Studies indicate that at certain concentrations, this compound can induce apoptosis in various cell types by activating caspase enzymes, which are critical for programmed cell death.

Interaction with Biomolecules

The compound interacts with several biomolecules, which can lead to diverse biological effects:

- Protein Binding : It binds to proteins and enzymes within the cytoplasm and nucleus, affecting their activity and localization.

- DNA Interaction : There is evidence suggesting that it may interact directly with DNA, influencing transcriptional activity and gene expression.

Toxicity Profile

The toxicity of this compound varies significantly with dosage:

- Low Doses : At lower concentrations, the compound may exhibit minimal effects on cell viability.

- High Doses : Higher concentrations have been linked to significant toxicity, including liver and kidney damage in animal models. This indicates a threshold effect where toxicity increases with dosage .

Animal Model Studies

In laboratory settings, various studies have examined the effects of this compound on animal models:

- Hepatotoxicity Study : A study demonstrated that administration of high doses resulted in elevated liver enzymes indicative of liver damage.

- Renal Toxicity Assessment : Another study noted significant alterations in renal function markers following exposure to high concentrations of the compound.

These studies highlight the need for careful consideration of dosage when evaluating the safety profile of this compound.

Data Table: Summary of Biological Activity

| Activity Type | Description | Observed Effects |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | Increased oxidative stress |

| Apoptosis Induction | Activates caspases | Cell death in various cell types |

| Protein Binding | Binds to cytosolic proteins | Alters enzyme activity |

| DNA Interaction | Potentially interacts with DNA | Modulates gene expression |

| Toxicity | Dose-dependent effects | Liver and kidney damage at high doses |

Eigenschaften

IUPAC Name |

2,4-dibromo-6-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-3-2-4(8)7(11(12)13)5(9)6(3)10/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPFCDKCGCSKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.